molecular formula C15H19N3OS2 B11172766 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide

Cat. No.: B11172766
M. Wt: 321.5 g/mol
InChI Key: DNIBGVIPMQPRCN-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide is a complex organic compound characterized by the presence of a thiadiazole ring, a benzamide group, and an ethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced to enhance the stability and reactivity of the compound. The ethylsulfanyl group is then added through a substitution reaction, followed by the attachment of the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions that favor the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The thiadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while reduction of the benzamide group may produce amines.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or drug candidate.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring and benzamide group may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group may enhance the compound’s binding affinity or stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)benzamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(butylsulfanyl)benzamide

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide is unique due to the specific combination of functional groups and their spatial arrangement. The presence of the ethylsulfanyl group, in particular, may confer distinct reactivity and biological activity compared to similar compounds with different alkyl substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethylsulfanylbenzamide

InChI

InChI=1S/C15H19N3OS2/c1-5-20-11-9-7-6-8-10(11)12(19)16-14-18-17-13(21-14)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,18,19)

InChI Key

DNIBGVIPMQPRCN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)C(C)(C)C

Origin of Product

United States

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